![molecular formula C8H13N3O2 B1512881 2,6-Diethoxypyrimidin-4-amine CAS No. 77297-30-4](/img/structure/B1512881.png)
2,6-Diethoxypyrimidin-4-amine
Overview
Description
2,6-Diethoxypyrimidin-4-amine is a chemical compound with the molecular formula C8H13N3O2 . It is a methoxy substituted 4-aminopyrimidine . The molecules of 4-amino-2,6-dimethoxypyrimidine are linked by an N-H.O hydrogen bond and an N-H.N hydrogen bond, forming sheets containing centrosymmetric rings .
Synthesis Analysis
The synthesis of 2,6-Diethoxypyrimidin-4-amine has been reported in several studies. One method involves the cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP) to prepare 2-amino-4,6-dimethoxypyrimidine . Another method involves the methylation of 4-amino-2,6-dihydroxypyrimidine sodium salt with dimethyl carbonate .
Molecular Structure Analysis
The molecular structure of 2,6-Diethoxypyrimidin-4-amine consists of a pyrimidine ring substituted with two ethoxy groups at positions 2 and 6 and an amino group at position 4 . The molecules are linked by N-H.O and N-H.N hydrogen bonds, forming sheets containing centrosymmetric rings .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Diethoxypyrimidin-4-amine include a molecular weight of 183.208 Da and a monoisotopic mass of 183.100784 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are also provided .
Scientific Research Applications
Synthesis of Pesticide Intermediates
DEPA is a key intermediate in the synthesis of certain pesticides, particularly sulfonylurea herbicides . These herbicides are known for their effectiveness and environmental friendliness. The compound’s role in the synthesis process is crucial due to its reactivity and the presence of functional groups that facilitate further chemical transformations.
Organic Synthesis Methodologies
The compound is involved in innovative organic synthesis methods. For example, it can be synthesized from methyl cyanoacetate, urea, and sodium methylate through cyclization . This process highlights the compound’s versatility and importance in developing new synthetic routes that are more efficient and environmentally friendly.
Pharmaceutical Research
In pharmaceutical research, DEPA can be used as a building block for creating compounds with potential medicinal properties. Its structure is conducive to forming bicyclic [6 + 6] systems , which are significant in the development of new drugs . The compound’s derivatives could be applied in various therapeutic areas, including cancer treatment and anti-inflammatory medications.
Bioactive Ligands and Chemosensors
DEPA derivatives can act as bioactive ligands, exhibiting a range of physiological effects. They can also serve as chemosensors due to their strong binding abilities towards various cations and anions . This application is particularly relevant in the development of new diagnostic tools and environmental sensors.
Green Chemistry
The compound plays a role in promoting green chemistry practices. It can be used in less polluting and more environmentally friendly synthetic routes for important intermediates . This aligns with the global push towards sustainable and responsible chemical manufacturing processes.
properties
IUPAC Name |
2,6-diethoxypyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-12-7-5-6(9)10-8(11-7)13-4-2/h5H,3-4H2,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNVBQPYABXDIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650967 | |
Record name | 2,6-Diethoxypyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diethoxypyrimidin-4-amine | |
CAS RN |
77297-30-4 | |
Record name | 2,6-Diethoxypyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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